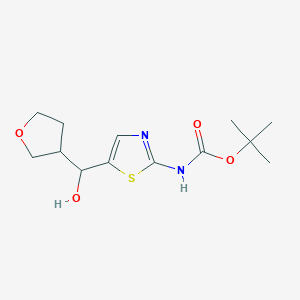

tert-Butyl (5-(hydroxy(tetrahydrofuran-3-yl)methyl)thiazol-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of tert-Butyl carbamates, which is a part of the compound , has been investigated in various studies. One method involves the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides . Another method involves the reaction of Boc anhydride with ethanol, followed by the slow addition of a 70% ammonia solution .Molecular Structure Analysis

The molecular structure of “tert-Butyl (5-(hydroxy(tetrahydrofuran-3-yl)methyl)thiazol-2-yl)carbamate” can be represented by the InChI code: 1S/C14H22N2O4S/c1-14(2,3)20-13(18)16-12-15-7-10(21-12)11(17)9-5-4-6-19-8-9/h7,9,11,17H,4-6,8H2,1-3H3,(H,15,16,18) .Chemical Reactions Analysis

The chemical reactions involving tert-Butyl carbamates have been studied extensively. For instance, the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides has been investigated . This reaction is used in the synthesis of N-Boc-protected anilines .Aplicaciones Científicas De Investigación

Structural Analysis and Hydrogen Bonding

Research on carbamate derivatives, including tert-butyl variants, has shown significant structural characteristics. The study by Das et al. (2016) on two carbamate derivatives revealed an intricate interplay of strong and weak hydrogen bonds forming a three-dimensional architecture. This study emphasizes the importance of hydrogen bonding in the molecular assembly, providing insights into the structural basis of carbamate derivatives, which may extend to the tert-butyl variant under consideration (Das et al., 2016).

Reaction Mechanisms and Synthesis

Padwa et al. (2003) explored the preparation and reactions of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, focusing on the Diels-Alder reaction mechanism. This research contributes to the understanding of reaction pathways and synthesis methods for compounds related to tert-butyl carbamate derivatives (Padwa, Brodney, & Lynch, 2003).

Isostructural Family and Molecular Interactions

Baillargeon et al. (2017) studied the isostructural family of tert-butyl carbamate derivatives, demonstrating the presence of bifurcated N-H⋯O hydrogen bonds and halogen bonds involving carbonyl groups. This research provides insight into the molecular interactions within the structural family of tert-butyl carbamates (Baillargeon et al., 2017).

Applications in Organic Synthesis and Antitumor Activity

Research by 叶姣 et al. (2015) on a compound structurally similar to tert-butyl carbamates, demonstrated applications in organic synthesis and revealed antitumor activity. The study focused on the synthesis and crystal structure analysis, highlighting the potential biomedical applications of such compounds (叶姣 et al., 2015).

Synthetic Pathways and Intermediate Importance

Zhao et al. (2017) discussed the synthesis of tert-butyl carbamate derivatives as intermediates in the production of biologically active compounds. The research outlines a rapid synthetic method, underlining the significance of these compounds as intermediates in pharmaceutical manufacturing (Zhao, Guo, Lan, & Xu, 2017).

Propiedades

IUPAC Name |

tert-butyl N-[5-[hydroxy(oxolan-3-yl)methyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S/c1-13(2,3)19-12(17)15-11-14-6-9(20-11)10(16)8-4-5-18-7-8/h6,8,10,16H,4-5,7H2,1-3H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHOYSOLGLDIHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(S1)C(C2CCOC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-(hydroxy(tetrahydrofuran-3-yl)methyl)thiazol-2-yl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-cyano-2-(propylamino)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2634255.png)

![1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2634257.png)

![N-benzyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2634263.png)

![5-[(3-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B2634268.png)

![3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B2634273.png)

![1-(4-chlorophenyl)-4-morpholino-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2634274.png)